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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Fluorosalicylaldehyde (CAS No: 347-54-6), a valuable building block in pharmaceutical and

chemical research. The document is intended for researchers, scientists, and drug

development professionals, offering a centralized resource for its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Core Spectroscopic Data
The following sections present the fundamental spectroscopic data for 5-
Fluorosalicylaldehyde, acquired from the Spectral Database for Organic Compounds (SDBS).

This information is crucial for substance identification, purity assessment, and structural

elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 5-
Fluorosalicylaldehyde, revealing the chemical environment of each proton and carbon atom.

¹H NMR Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1225495?utm_src=pdf-interest
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/product/b1225495?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1225495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

10.89 Singlet - OH

9.83 Singlet - CHO

7.35 Doublet of Doublets 9.1, 3.2 H-3

7.27 Doublet of Doublets 9.1, 4.5 H-4

7.03 Triplet of Doublets 9.1, 3.2 H-6

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

195.5 CHO

158.4 (d, J=241.9 Hz) C-5

156.4 C-2

123.6 (d, J=23.8 Hz) C-4

122.0 (d, J=7.6 Hz) C-6

120.3 C-1

119.3 (d, J=22.9 Hz) C-3

Infrared (IR) Spectroscopy
The IR spectrum of 5-Fluorosalicylaldehyde highlights the presence of its key functional

groups through characteristic vibrational frequencies.

Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3070 Weak
O-H Stretch (intramolecularly

hydrogen-bonded)

2860 Weak C-H Stretch (aldehyde)

1668 Strong C=O Stretch (aldehyde)

1605 Medium C=C Stretch (aromatic)

1485 Strong C-C Stretch (aromatic)

1288 Strong C-O Stretch (phenol)

1178 Strong C-F Stretch

874, 804 Strong C-H Bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of

5-Fluorosalicylaldehyde.

Mass Spectrum Data

m/z Relative Intensity (%) Assignment

140 100 [M]⁺ (Molecular Ion)

139 95 [M-H]⁺

111 20 [M-CHO]⁺

83 15 [M-CHO-CO]⁺

63 10 [C₅H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.
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NMR Spectroscopy
¹H and ¹³C NMR: A sample of 5-10 mg of 5-Fluorosalicylaldehyde is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The spectrum is recorded on a 400 MHz or

higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C

NMR, proton broadband decoupling is employed to simplify the spectrum to single lines for

each unique carbon atom. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00

ppm.

Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using the solid-state Potassium Bromide (KBr) pellet

method. A small amount of 5-Fluorosalicylaldehyde (1-2 mg) is finely ground with

approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure

to form a transparent pellet, which is subsequently analyzed using a Fourier-Transform Infrared

(FTIR) spectrometer. Alternatively, the Attenuated Total Reflectance (ATR) technique can be

used by placing a small amount of the solid sample directly onto the ATR crystal.

Mass Spectrometry
The mass spectrum is acquired using an electron ionization (EI) mass spectrometer. A small

amount of the sample is introduced into the ion source, where it is vaporized and bombarded

with a beam of high-energy electrons (typically 70 eV). This causes ionization and

fragmentation of the molecule. The resulting ions are then separated based on their mass-to-

charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 5-Fluorosalicylaldehyde.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Fluorosalicylaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1225495#spectroscopic-data-of-5-
fluorosalicylaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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